molecular formula C22H24N2OS B11369534 4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11369534
M. Wt: 364.5 g/mol
InChI Key: BSMHYVUCKILISU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of benzamides and is notable for its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Structure: The final step involves the coupling of the thiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide depends on its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The benzamide moiety may also play a role in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

4-tert-butyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C22H24N2OS/c1-15-5-7-17(8-6-15)21-24-19(14-26-21)13-23-20(25)16-9-11-18(12-10-16)22(2,3)4/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

BSMHYVUCKILISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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